molecular formula C7H7ClN6O2S B1278236 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole CAS No. 82212-14-4

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Cat. No.: B1278236
CAS No.: 82212-14-4
M. Wt: 274.69 g/mol
InChI Key: OKHJHVJXPHYALI-UHFFFAOYSA-N
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Description

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a chloro group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a tetrazole ring. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-Amino-4-chloro-5-sulfamoylbenzoic acid.

    Formation of Tetrazole Ring: The benzoic acid derivative is reacted with sodium azide under acidic conditions to form the tetrazole ring. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large

Properties

IUPAC Name

4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHJHVJXPHYALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002561
Record name 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82212-14-4
Record name 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82212-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide
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